molecular formula C11H13IO2 B125303 Tert-butyl 4-iodobenzoate CAS No. 120363-13-5

Tert-butyl 4-iodobenzoate

Cat. No.: B125303
CAS No.: 120363-13-5
M. Wt: 304.12 g/mol
InChI Key: QHHNHUWOOFETNQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to prepare tert-butyl 4-iodobenzoate is through the esterification of 4-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 4-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 4-aminobenzoate or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of tert-butyl 4-substituted benzoates.

    Oxidation: Formation of oxidized benzoic acid derivatives.

    Reduction: Formation of tert-butyl 4-aminobenzoate or other reduced benzoates.

Scientific Research Applications

Chemistry:

    Building Block: Tert-butyl 4-iodobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is used in the development of new drugs due to its ability to undergo various chemical transformations, allowing for the creation of diverse molecular structures.

Industry:

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

    Tert-butyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

    Tert-butyl 4-chlorobenzoate: Contains a chlorine atom in place of iodine.

    Tert-butyl 4-bromobenzoate: Bromine atom replaces the iodine atom.

Uniqueness:

    Reactivity: The iodine atom in tert-butyl 4-iodobenzoate makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, and bromine counterparts.

    Applications: Its unique reactivity profile allows for specific applications in organic synthesis that may not be achievable with other halogenated benzoates.

Properties

IUPAC Name

tert-butyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNHUWOOFETNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456345
Record name Tert-butyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120363-13-5
Record name Tert-butyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodobenzoic acid (10 g, 40.3 mmol) was dissolved in dry toluene (100 ml, dried over mol. sieves). The solution was heated to 70° C. under a flow of nitrogen. A solution of N,N′-dimethylformamide di-tert-butyl acetal (24.6 g, 121 mmol) in toluene (25 mL) was added over ca. 30 min. The reaction was mixed for 16 h. At some point the heating unit failed, so the reaction cooled from 70° C. to rt. The solution was heated to 70° C. for and mixed for 5 h. The sample was concentrated under vacuum, and AcOEt (400 ml) was added. The solution was then washed with 1:1 sat. NaHCO3/water (150 ml), and sat. NaHCO3, water and sat. NaCl (75 mL each). The organic phase was dried (MgSO4) and concentrated under vacuum to yield light brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Iodobenzoic Acid (25 g, 0.10M) was suspended in 200 ml of anhydrous dioxane containing 14 ml of concentrated sulfuric acid. Isobutylene (200 ml) was condensed and added to the suspension. The reaction vessel was sealed and stirred at room temperature for 3 days, during which time most of the material dissolved. The reaction mixture was cautiously poured into saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried with anhydrous sodium carbonate, filtered and evaporated to a colorless oil (18 g, (60%). 1H NMR (CDCl3) δ 1.59 (s, 9H), 7.68 (d, J=8 Hz, 2H), 7.75 (d, J=8 Hz, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of tert-butyl 4-iodobenzoate in the synthesis of LY288601?

A: this compound serves as a crucial starting material in the synthesis of LY288601 []. The synthesis, as described in the research paper, involves an eight-step process. The presence of iodine in this compound is likely strategic, potentially allowing for future functional group transformations through reactions like metal-catalyzed coupling reactions. This highlights the importance of this compound as a building block for the complex structure of LY288601.

Q2: Are there alternative synthesis routes for LY288601 that don't utilize this compound?

A: While the research paper specifically focuses on a synthesis route utilizing this compound [], exploring alternative routes is a common practice in synthetic chemistry. Different starting materials and synthetic strategies could potentially lead to LY288601. Further research and exploration of scientific literature would be necessary to uncover such alternative synthetic approaches.

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